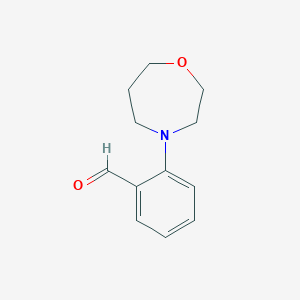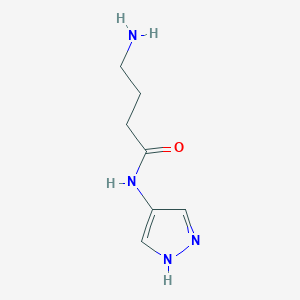
4-amino-N-(1H-pyrazol-4-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(1H-pyrazol-4-yl)butanamide is a chemical compound with the molecular formula C7H12N4O. It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Buchwald-Hartwig amination, which involves the reaction of appropriate aminopyrazoles with chlorides in the presence of palladium catalysts, such as Pd2(dba)3, and ligands like xantphos .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(1H-pyrazol-4-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amines or alcohols .
Scientific Research Applications
4-amino-N-(1H-pyrazol-4-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes like p38MAPK, which are involved in inflammatory responses.
Biology: It is used in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-amino-N-(1H-pyrazol-4-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of p38MAPK by binding to its ATP-binding pocket, thereby preventing the phosphorylation of downstream targets involved in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 3-aminopyrazole
- 5-aminopyrazole
- 4-amino-1H-pyrazol-1-ylbutanamide
Uniqueness
4-amino-N-(1H-pyrazol-4-yl)butanamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing targeted therapies and studying specific biological pathways .
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
4-amino-N-(1H-pyrazol-4-yl)butanamide |
InChI |
InChI=1S/C7H12N4O/c8-3-1-2-7(12)11-6-4-9-10-5-6/h4-5H,1-3,8H2,(H,9,10)(H,11,12) |
InChI Key |
JFAFJTVSMBZZDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)NC(=O)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]furan-2-carbaldehyde](/img/structure/B13158329.png)


amine](/img/structure/B13158337.png)

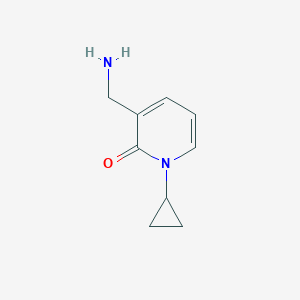

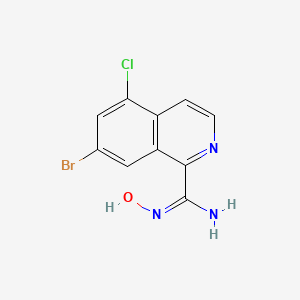
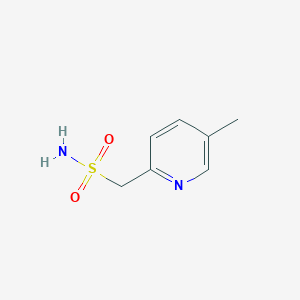

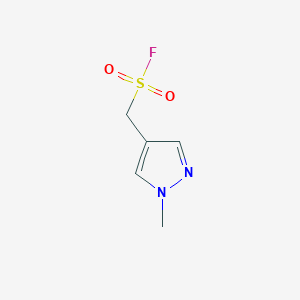
![N-[2-(2-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13158368.png)
